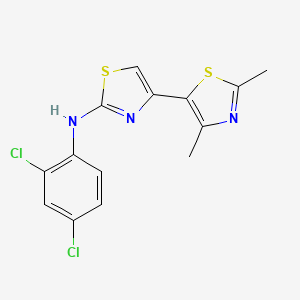![molecular formula C16H16BrNO4S B3530116 N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3530116.png)
N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine
Overview
Description
N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as BMS-986169, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in the regulation of immune system function.
Mechanism of Action
N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine acts as a selective antagonist of the S1P1 receptor, which is expressed on the surface of immune cells such as lymphocytes. By blocking the S1P1 receptor, N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine prevents the migration of immune cells from lymphoid tissues to peripheral tissues, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to reduce the number of circulating lymphocytes in preclinical models, indicating its ability to inhibit lymphocyte trafficking. It also reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for promoting inflammation and tissue damage. N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has several advantages for lab experiments, including its high potency and selectivity for the S1P1 receptor, as well as its ability to reduce inflammation and tissue damage in preclinical models. However, one limitation of using N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in lab experiments is its relatively high cost, which may limit its availability for some research groups.
Future Directions
There are several potential future directions for research on N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of inflammatory bowel disease. Additionally, further research is needed to better understand the mechanism of action of N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine and its potential side effects in humans.
Scientific Research Applications
N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied for its potential therapeutic applications in various diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. It has been shown to be highly effective in reducing disease severity and improving clinical outcomes in preclinical models of these diseases.
properties
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-12-2-8-15(9-3-12)23(21,22)18(11-16(19)20)10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTXTZQJEWJFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[(4-ethoxy-3-methoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B3530034.png)


![5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530069.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3530076.png)
![methyl 2-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3530084.png)
![1-benzyl-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B3530093.png)
![5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B3530124.png)

![3-amino-2-(1-benzofuran-2-yl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3530129.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3530137.png)
![2-[(4-fluorobenzyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B3530156.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3530170.png)